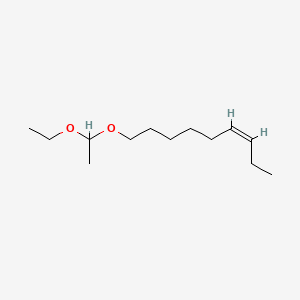
Decyl isoundecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl isoundecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. This compound is derived from the esterification of phthalic acid with isomeric decyl alcohols. It is commonly used to increase the flexibility of plastics and plastic coatings, making it a vital component in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl isoundecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl alcohols. The reaction typically involves heating phthalic acid with isomeric decyl alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to separate the desired ester from by-products and unreacted starting materials. The final product is then purified through vacuum distillation to achieve the required specifications for industrial use .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl isoundecyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isomeric decyl alcohols.
Oxidation: This compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phthalic acid and isomeric decyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl isoundecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive toxicity and metabolic effects.
Industry: Widely used in the production of flexible PVC, coatings, and other plastic products
Mécanisme D'action
Decyl isoundecyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to various health effects, including reproductive toxicity and metabolic disorders. The compound’s molecular targets include nuclear receptors and transport proteins involved in hormone regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisononyl phthalate: Another high-molecular-weight phthalate used as a plasticizer.
Di-n-decyl phthalate: Similar in structure and used for similar applications.
Diundecyl phthalate: Another phthalate ester with similar properties and uses
Uniqueness
Decyl isoundecyl phthalate is unique due to its specific isomeric structure, which provides distinct physical and chemical properties. Its high molecular weight and specific ester configuration make it particularly effective as a plasticizer, offering superior flexibility and durability compared to other phthalates .
Propriétés
Numéro CAS |
96507-80-1 |
|---|---|
Formule moléculaire |
C29H48O4 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1-O-decyl 2-O-(9-methyldecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-4-5-6-7-8-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-9-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3 |
Clé InChI |
IKSMHHLEDXGDIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





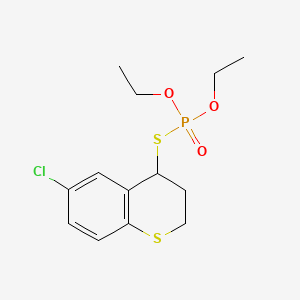
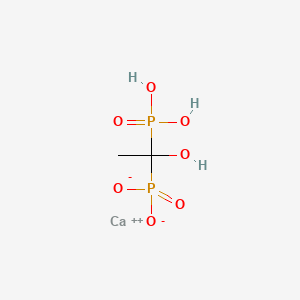

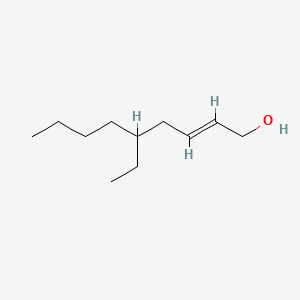
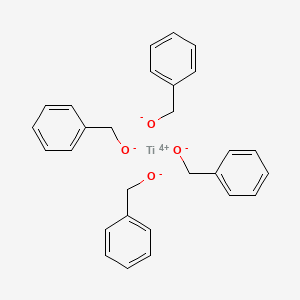

![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
